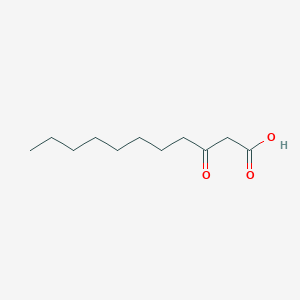
3-Oxoundecanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Oxoundecanoic acid is an organic compound belonging to the class of medium-chain keto acids and derivatives. It has a molecular formula of C11H20O3 and is characterized by a keto group at the third carbon of an undecanoic acid chain. This compound is hydrophobic, practically insoluble in water, and relatively neutral .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Oxoundecanoic acid can be synthesized through the oxidation of 1,10-undecanediol. The oxidation process can yield 10-hydroxyundecanal, 10-oxoundecanal, or 10-oxoundecanoic acid depending on the amount of oxidizing agent used .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the controlled oxidation of undecanoic acid derivatives under specific conditions to achieve the desired keto acid.
Análisis De Reacciones Químicas
Types of Reactions: 3-Oxoundecanoic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of dicarboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming hydroxy acids.
Substitution: The keto group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the keto group under acidic or basic conditions.
Major Products:
Oxidation: Dicarboxylic acids.
Reduction: Hydroxy acids.
Substitution: Substituted keto acids or alcohols.
Aplicaciones Científicas De Investigación
3-Oxoundecanoic acid has various applications in scientific research:
Chemistry: It serves as an intermediate in organic synthesis and is used in the study of reaction mechanisms.
Biology: It is studied for its role in metabolic pathways and its interactions with enzymes.
Medicine: Research explores its potential therapeutic effects, particularly in antifungal treatments.
Industry: It is used in the production of specialty chemicals and as a precursor for more complex molecules.
Mecanismo De Acción
The mechanism of action of 3-oxoundecanoic acid involves its interaction with cellular components. In antifungal applications, it triggers oxidative stress, leading to changes in fatty acid, phospholipid, and ergosterol synthesis. Increased levels of reactive oxygen species cause damage to the cell membrane and cell wall, ultimately affecting fungal viability .
Comparación Con Compuestos Similares
Undecanoic acid: A monocarboxylic acid with antimycotic properties.
3-Oxodecanoic acid: Another medium-chain keto acid with similar structural features.
Uniqueness: 3-Oxoundecanoic acid is unique due to its specific keto group placement, which influences its reactivity and interaction with biological systems. Its hydrophobic nature and relatively neutral pH also distinguish it from other keto acids.
Propiedades
Número CAS |
4435-85-2 |
|---|---|
Fórmula molecular |
C11H20O3 |
Peso molecular |
200.27 g/mol |
Nombre IUPAC |
3-oxoundecanoic acid |
InChI |
InChI=1S/C11H20O3/c1-2-3-4-5-6-7-8-10(12)9-11(13)14/h2-9H2,1H3,(H,13,14) |
Clave InChI |
RYAXOIRSQGWHQD-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC(=O)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



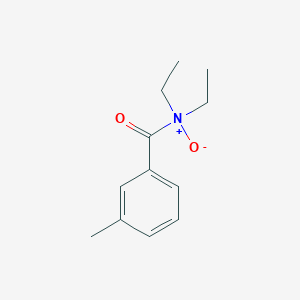
![{4-[(2-Aminoethyl)carbamoyl]phenoxy}acetic acid](/img/structure/B14176543.png)
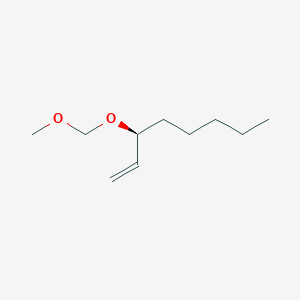
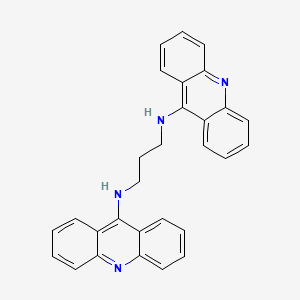
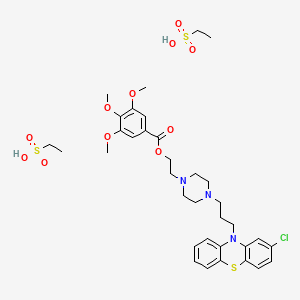
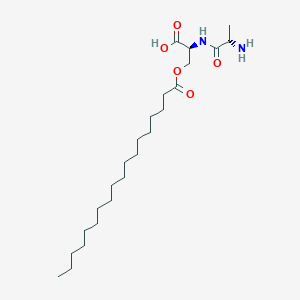
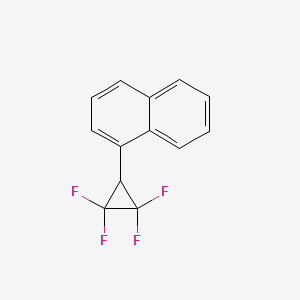
![5-(6-(2-Methoxypropan-2-yl)-4-morpholinothieno[3,2-d]pyrimidin-2-yl)pyrimidin-2-amine](/img/structure/B14176573.png)
![9H-3-Thia-4,9,10a-triazacyclopenta[b]fluoren-10-one, 1,2-dihydro-](/img/structure/B14176578.png)
![7'-Fluorospiro[cyclohexane-1,3'-indole]](/img/structure/B14176588.png)
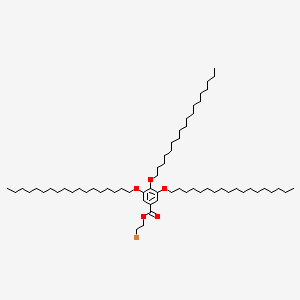
![Ethyl 2-(6-fluorobenzo[D]thiazol-2-YL)acetate](/img/structure/B14176592.png)

